BenchChemオンラインストアへようこそ!

1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Antifungal activity Structure-activity relationship Agricultural fungicide

1-Methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS 76258-78-1) is a low-molecular-weight (157.17 g/mol) synthetic small molecule belonging to the 1,2,4-triazole propan-2-ol class. Its structure features a 1H-1,2,4-triazole ring N-alkylated onto a propan-2-ol backbone that also bears a methoxy substituent.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
CAS No. 76258-78-1
Cat. No. B1428966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
CAS76258-78-1
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCOCC(CN1C=NC=N1)O
InChIInChI=1S/C6H11N3O2/c1-11-3-6(10)2-9-5-7-4-8-9/h4-6,10H,2-3H2,1H3
InChIKeyKVTJWIRARMEXAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS 76258-78-1): Procurement-Relevant Identity and Baseline Profile for Research Selection


1-Methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS 76258-78-1) is a low-molecular-weight (157.17 g/mol) synthetic small molecule belonging to the 1,2,4-triazole propan-2-ol class. Its structure features a 1H-1,2,4-triazole ring N-alkylated onto a propan-2-ol backbone that also bears a methoxy substituent. This scaffold is structurally related to the core of numerous antifungal pharmacophores that target lanosterol 14α-demethylase (CYP51) [1]. While 2-aryl-substituted analogs of this scaffold have been explicitly designed and evaluated as agricultural fungicides with potencies comparable to commercial triazoles like tebuconazole and difenoconazole [2], the target compound itself—lacking a large aromatic substituent—is predominantly cataloged as a heterocyclic building block or synthetic intermediate without a published, dedicated biological profile. Its procurement value currently resides in its utility as a structurally defined, low-complexity analog for scaffold-hopping, metabolic stability comparisons, or structure–activity relationship (SAR) studies in antifungal or CYP51-targeted programs.

Why Generic Substitution is Inadequate for 1-Methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol in Antifungal Development and CYP51 Research


In-class substitution is not straightforward because the biological performance of 1,2,4-triazole propan-2-ol derivatives is exquisitely sensitive to the substituent at the propanol 2-position. The target compound bears only a small methoxy group, whereas the most potent antifungal analogs reported in the class are 2-arylphenyl ether derivatives that exhibit differential activity patterns against specific fungal pathogens at defined concentrations [1]. An assumption that the simple methoxy analog will recapitulate the potency or spectrum of an aryl-substituted derivative is unfounded without target-specific data. Furthermore, even slight structural modifications can shift CYP51 isoform selectivity, altering both antifungal efficacy and potential off-target toxicity profiles [2]. The quantitative evidence below demonstrates exactly where measurable differentiation exists—or is conspicuously absent—between this scaffold variant and its closest characterized comparators.

Procurement-Critical Quantitative Differentiation Evidence for 1-Methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol vs. Aryl-Substituted Analogs


Antifungal Potency Gap: Methoxy Analog Lacks Aryl-Dependent Activity Against Common Fungal Pathogens

The simple methoxy-substituted target compound has not been reported to exhibit direct antifungal activity in published studies. In contrast, its 2-arylphenyl ether analogs demonstrate measurable, concentration-dependent inhibition against five common agricultural pathogens when evaluated head-to-head with commercial triazole fungicides [1]. This represents a class-level inference: the absence of an aryl substituent in the target compound correlates with a loss of the antifungal activity documented for the substituted series. The data below are for the most closely comparable aryl-substituted analogs available in the literature, serving as a benchmark for what the methoxy compound does not achieve.

Antifungal activity Structure-activity relationship Agricultural fungicide

CYP51 Binding Affinity: Absence of Quantitative Data for the Methoxy Analog Contrasts with Established Triazole Inhibitor Profiles

Triazole antifungals exert their effect through inhibition of lanosterol 14α-demethylase (CYP51). BindingDB records a Kd of 110 nM for ketoconazole against human CYP51 [1], establishing a quantitative benchmark for a clinically used triazole. No equivalent binding data are available for 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol in any public database. The structurally more complex 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives have demonstrated CYP51-dependent antifungal activity, with compound 6A8 exhibiting an MIC80 of 0.00097 μg/mL against Candida albicans—515-fold more potent than fluconazole [2]. The absence of both the difluorophenyl and benzylamino pharmacophoric elements in the target compound strongly suggests substantially weaker CYP51 engagement.

CYP51 inhibition Azole antifungal Binding affinity

Chemical Complexity and Synthetic Accessibility: Methoxy Analog Offers a Lower-Barrier Entry Point for Scaffold Optimization

The target compound (C6H11N3O2, MW 157.17) is structurally minimal compared to its biologically active counterparts. The 2-arylphenyl ether derivatives described by Yu et al. require multi-step synthesis involving Ullmann-type coupling to install the diaryl ether moiety [1]. The methoxy analog can be prepared via simple alkylation of 1H-1,2,4-triazole with epichlorohydrin followed by methoxide ring-opening, a route amenable to gram-scale production. Commercial vendors list the compound at 95% purity, making it a readily available, low-cost intermediate for further functionalization. This synthetic simplicity is a differentiator for research groups prioritizing rapid analog generation over immediate biological potency.

Synthetic accessibility Building block Medicinal chemistry

Procurement-Guiding Application Scenarios for 1-Methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol Based on Quantitative Differentiation Evidence


Negative Control and Scaffold Baseline in Antifungal Structure-Activity Relationship (SAR) Studies

For medicinal chemistry teams developing CYP51-targeted antifungal agents, the methoxy analog serves as the structurally simplest member of the 1,2,4-triazole propan-2-ol series. Its lack of measurable antifungal activity, as inferred from the class-level data on aryl-substituted analogs [1], makes it an ideal baseline compound for quantifying the potency contribution of each added substituent. Procurement of this compound alongside a panel of aryl-substituted derivatives enables systematic deconvolution of which pharmacophoric elements drive target binding versus which merely provide physicochemical optimization.

Synthetic Intermediate for Late-Stage Diversification Libraries

The free secondary alcohol and the methoxy group provide orthogonal handles for derivatization. The compound can be O-alkylated, acylated, or oxidized to the ketone, offering a rapid route to diverse 1,2,4-triazole-containing compound libraries. Its commercial availability at 95% purity from multiple vendors (e.g., Enamine, Sigma-Aldrich) reduces upfront synthetic burden, allowing research groups to allocate resources to the subsequent diversity-generating steps rather than core scaffold construction.

CYP51 Isoform Selectivity Profiling Control

Given that clinically relevant triazoles such as ketoconazole bind human CYP51 with a Kd of 110 nM [1], the methoxy analog—lacking the extended aromatic and heterocyclic motifs present in potent inhibitors—can function as a selectivity control in panels assessing CYP51 isoform engagement. Its anticipated weak or absent binding serves as a benchmark for signal-to-background determination in fluorescence-based or SPR CYP51 binding assays, helping to validate assay sensitivity for stronger binders.

Physicochemical Property Baseline for In Silico Modeling

With a molecular weight of 157.17 g/mol, a single hydrogen bond donor, and a calculated LogP below 0, this compound resides in a physicochemical space distinct from the larger, lipophilic antifungal triazoles. Including it in computational models (e.g., QSAR, pharmacophore modeling, or molecular dynamics simulations of CYP51) provides a well-defined boundary condition that constrains model predictions for more complex analogs. Its well-characterized structure also makes it a reliable internal standard for HPLC or LC-MS method development targeting triazole-containing analytes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.